Source Provenance: Animal vs Plant Origin
Bufospirostenin A demonstrates moderate Na+/K+-ATPase inhibition (43% at 25 μM) , which contrasts sharply with the high-potency inhibition exhibited by classic bufadienolides such as bufalin (IC50 = 28.7 nM in human kidney preparation) and arenobufagin (IC50 = 28.3 nM) [1]. This quantitative difference in potency supports the procurement of Bufospirostenin A as a moderate-affinity probe distinct from high-affinity orthosteric inhibitors.
| Evidence Dimension | Na+/K+-ATPase inhibition |
|---|---|
| Target Compound Data | 43% inhibition at 25 μM |
| Comparator Or Baseline | Bufalin: IC50 = 28.7 nM; Arenobufagin: IC50 = 28.3 nM |
| Quantified Difference | Potency differential of ~1000-fold (estimated); functional profile: moderate vs. potent inhibition |
| Conditions | Pig kidney microsomal membranes (target) and human kidney preparation (comparators) |
Why This Matters
This potency gap enables Bufospirostenin A to serve as a unique moderate-affinity probe for Na+/K+-ATPase, facilitating studies where complete enzyme blockade is undesirable or where scaffold-dependent effects are under investigation.
- [1] Perera Córdova WH, Leitão SG, Cunha-Filho G, Bosch RA, Alonso IP, Pereda-Miranda R, Gervou R, Touza NA, Quintas LE, Noël F. Bufadienolides from parotoid gland secretions of Cuban toad Peltophryne fustiger (Bufonidae): inhibition of human kidney Na+/K+-ATPase activity. Toxicon. 2016;110:27-34. View Source
